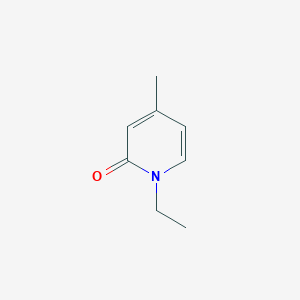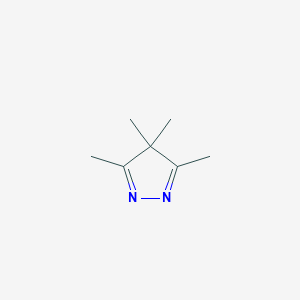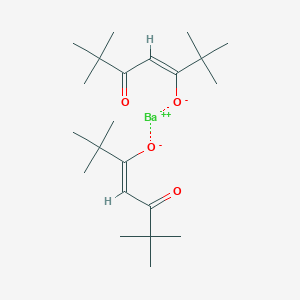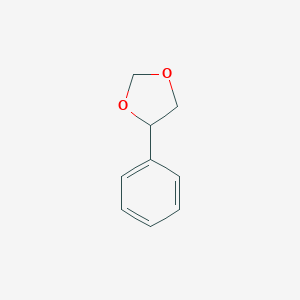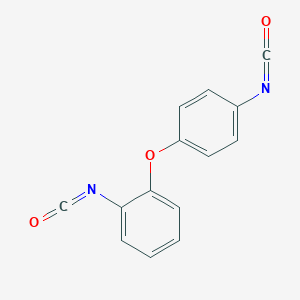
1-Isocyanato-2-(4-isocyanatophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(4-isocyanatophenoxy)benzene, also known as IPDI, is a diisocyanate chemical compound that is widely used in various industries. It is a highly reactive compound that is used in the production of polyurethane coatings, adhesives, and elastomers. IPDI is a colorless liquid that is soluble in organic solvents and has a strong odor.
Mechanism Of Action
The mechanism of action of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is based on its ability to react with various functional groups such as hydroxyl, carboxyl, and amino groups. This reaction results in the formation of urethane and urea linkages, which are responsible for the unique properties of polyurethane materials. The reaction of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene with functional groups is highly exothermic and requires careful handling.
Biochemical And Physiological Effects
1-Isocyanato-2-(4-isocyanatophenoxy)benzene is a highly reactive compound that can cause skin and respiratory irritation. It is classified as a sensitizer, which means that repeated exposure can lead to allergic reactions. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene can also cause lung damage and respiratory distress if inhaled in high concentrations. However, there is limited information available on the biochemical and physiological effects of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene.
Advantages And Limitations For Lab Experiments
1-Isocyanato-2-(4-isocyanatophenoxy)benzene has several advantages for lab experiments, including its high reactivity, which allows for rapid polymerization and cross-linking. It also has a high degree of selectivity, which makes it useful for the synthesis of specific materials. However, 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is highly toxic and requires careful handling to prevent exposure. It is also expensive and can be difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, including the development of new synthesis methods that are more efficient and environmentally friendly. There is also potential for the use of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene in the synthesis of novel materials with unique properties, such as self-healing materials and shape-memory polymers. Further research is needed to fully understand the biochemical and physiological effects of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene and to develop safer handling procedures for its use in industrial and research settings.
Conclusion:
In conclusion, 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, or 1-Isocyanato-2-(4-isocyanatophenoxy)benzene, is a highly reactive compound that has many scientific research applications, particularly in the field of materials science. It is used in the production of polyurethane coatings, adhesives, and elastomers, and has potential applications in drug delivery and sensing. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene has several advantages for lab experiments, including its high reactivity and selectivity, but also has limitations due to its toxicity and cost. Further research is needed to fully understand the potential of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene and to develop safer handling procedures for its use.
Synthesis Methods
The synthesis of 1-Isocyanato-2-(4-isocyanatophenoxy)benzene involves the reaction of 4-isocyanatophenol with 1,3-diisocyanatobenzene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is a mixture of isomers. The mixture is then purified by distillation to obtain pure 1-Isocyanato-2-(4-isocyanatophenoxy)benzene.
Scientific Research Applications
1-Isocyanato-2-(4-isocyanatophenoxy)benzene has a wide range of scientific research applications, particularly in the field of materials science. It is used in the production of polyurethane coatings, adhesives, and elastomers, which have various industrial applications. 1-Isocyanato-2-(4-isocyanatophenoxy)benzene is also used in the synthesis of novel materials such as dendrimers and hyperbranched polymers. These materials have potential applications in drug delivery, imaging, and sensing.
properties
CAS RN |
17022-11-6 |
|---|---|
Product Name |
1-Isocyanato-2-(4-isocyanatophenoxy)benzene |
Molecular Formula |
C14H8N2O3 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
1-isocyanato-2-(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |
InChI Key |
XKGIXRZNVQGALA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
synonyms |
2,4'-Diisocyanato[1,1'-oxybisbenzene] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



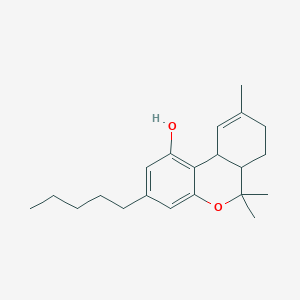
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
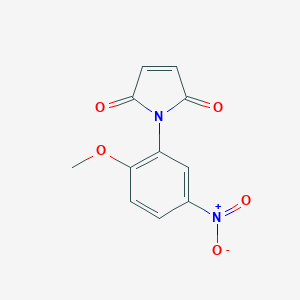
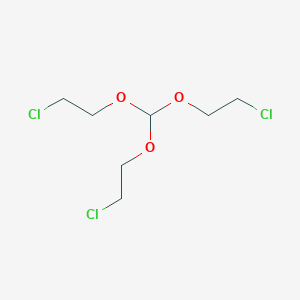
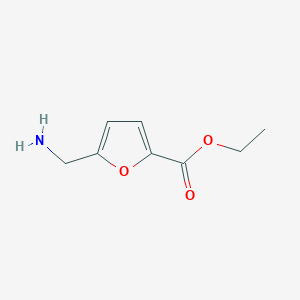
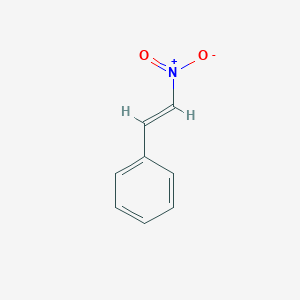
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
